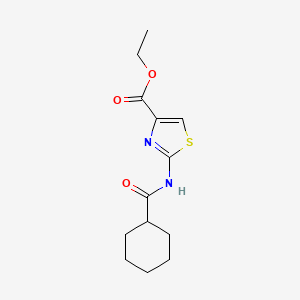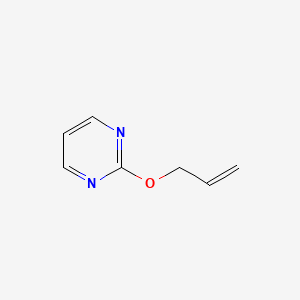
2-(prop-2-en-1-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved through various methods. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . Other methods include the ZnCl2-catalyzed three-component coupling reaction and the palladium-catalyzed Sonogashira reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring with a prop-2-en-1-yloxy group attached . Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms in their carbon ring .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Wissenschaftliche Forschungsanwendungen
2-(prop-2-en-1-yloxy)pyrimidine has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of peptide hormones, peptide antibiotics, and peptide hormones. It is also used in the synthesis of nucleoside analogues and antiviral agents.
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-cancer, anti-microbial, anti-inflammatory, anti-hyperuricemia, anti-viral, and anti-hypertensive activities . They are initially reported as adenosine receptor antagonists .
Biochemical Pathways
They are synthesized via two distinct pathways: the de novo synthesis, which utilizes amino acids and glucose, and the salvage pathway . The de novo biosynthesis of nucleotides is a highly energy-intensive multistep process .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(prop-2-en-1-yloxy)pyrimidine in laboratory experiments is that it is a relatively stable compound. It is also relatively easy to synthesize, which makes it a convenient compound to use in laboratory experiments. However, this compound is a prodrug, meaning that it must be converted into its active form in order to exert its effects. This can limit its efficacy in certain experiments.
Zukünftige Richtungen
There are a variety of future directions for research involving 2-(prop-2-en-1-yloxy)pyrimidine. One potential direction is to further explore the anti-inflammatory and anti-oxidant effects of this compound. Another potential direction is to investigate the effects of this compound on other signaling pathways, such as the MAPK pathway. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent. Finally, research could be conducted to explore the potential toxicity of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
2-(prop-2-en-1-yloxy)pyrimidine is synthesized from the reaction of prop-2-en-1-ol and cyanuric chloride. The reaction is conducted in an aqueous medium, and the resulting product is a colorless solid. The reaction is typically carried out at temperatures of up to 150°C. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
For instance, they are key components of nucleic acids, interacting with enzymes involved in DNA replication and RNA transcription
Cellular Effects
The cellular effects of 2-(prop-2-en-1-yloxy)pyrimidine are not well-documented. Pyrimidines play crucial roles in cellular processes. They are involved in the synthesis of RNA and DNA, impacting gene expression and cellular metabolism
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the de novo synthesis and salvage pathways
Eigenschaften
IUPAC Name |
2-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQRDCCBPHMCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

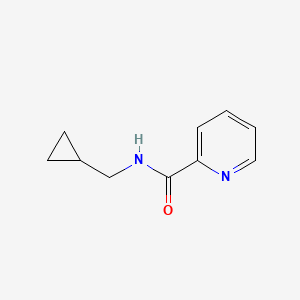
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)
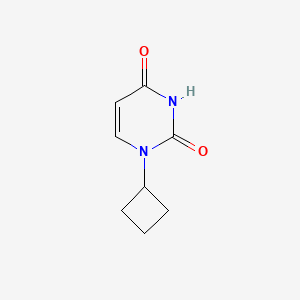
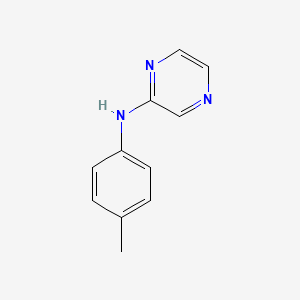

![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)
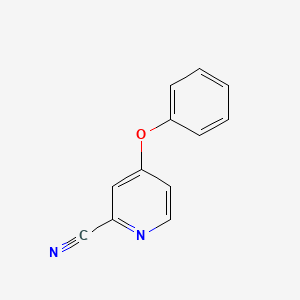
![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)
![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
